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Introduction

ES-072 is a novel, orally administered, third-generation epidermal growth factor receptor
(EGFR) inhibitor. It has demonstrated significant potential in overcoming resistance to previous
generations of EGFR tyrosine kinase inhibitors (TKIs), particularly in non-small cell lung cancer
(NSCLC) harboring the T790M mutation. Beyond its direct inhibitory effects on tumor cell
proliferation, ES-072 exhibits a unique immunoregulatory mechanism by inducing the
degradation of programmed death-ligand 1 (PD-L1), thereby enhancing anti-tumor immunity.[1]
This dual action of targeting the tumor directly and modulating the tumor microenvironment
positions ES-072 as a promising candidate for both monotherapy and combination therapies in
cancer treatment.

Chemical Structure

While a definitive public domain chemical structure diagram explicitly labeled as ES-072 is not
readily available, it is described as a 4,6-disubstituted pyrimidine compound.[2] Public chemical
databases contain an entry for an EGFR inhibitor with the CAS number 879127-07-8, which
aligns with the described characteristics of third-generation EGFR inhibitors.

IUPAC Name: N-[3-[[6-[[3-(trifluoromethyl)phenyllamino]pyrimidin-4-
ylJamino]phenyl]cyclopropanecarboxamide[3]
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SMILES: C1CC1C(=0O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F[3]
Molecular Formula: C21H18F3N50(3]

Molecular Weight: 413.4 g/mol [3]

Figure 1: 2D structure of the EGFR
inhibitor with CAS number 879127-07-8, believed to be ES-072. Image courtesy of PubChem.

Core Mechanism of Action

ES-072 functions as a potent and selective inhibitor of mutant EGFR, including the T790M
resistance mutation.[1] Its mechanism extends beyond simple kinase inhibition to include the
modulation of immune checkpoints.

Signaling Pathway of ES-072-Induced PD-L1
Degradation

ES-072's unique immunomodulatory effect is achieved through the following signaling cascade:

o EGFR Inhibition: ES-072 selectively binds to and inhibits the kinase activity of mutant EGFR.
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e AKT Signaling Suppression: Inhibition of EGFR leads to the downstream suppression of the
PISK/AKT signaling pathway.[1]

e GSK3a Activation: The suppression of AKT signaling results in the activation of glycogen
synthase kinase 3 alpha (GSK3a).[1]

e PD-L1 Phosphorylation: Activated GSK3a phosphorylates PD-L1 at serine residues Ser279
and Ser283.[1]

o E3 Ubiquitin Ligase Recruitment: The phosphorylation of PD-L1 serves as a recognition
signal for the recruitment of the E3 ubiquitin ligase ARIH1.[1]

» Ubiquitination and Proteasomal Degradation: ARIH1 mediates the K48-linked ubiquitination
of PD-L1, targeting it for degradation by the proteasome.[1]

e Enhanced Anti-Tumor Immunity: The degradation of PD-L1 on tumor cells reduces the
inhibition of cytotoxic T-cell responses, thereby enhancing the body's natural anti-tumor
immunity.[1]
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Caption: Signaling pathway of ES-072-induced PD-L1 degradation.
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Data Presentation

. i

Parameter Cell Lines Value Reference
ICs0 (EGFR
H1975 <1nM [1]
T790M/L858R)
_ U937, H1975, N :
PD-L1 Degradation Significant reduction [1]
HEK293T

: i

Model Effect Reference

Marked inhibition of tumor
BALB/c Mouse Models [1]
growth

Enhanced CD8* cytotoxic T-
BALB/c Mouse Models o [1]
cell infiltration

Phase 1 Clinical Trial Pharmacokinetics in NSCLC

Patients

Parameter Value Reference
Half-life (t1/2) 24.5 hours [4]
Time to Maximum

) ~4 hours [4]
Concentration (Tmax)
Recommended Phase 2 Dose )

300 mg once daily [4]

(RP2D)

Phase 1 Clinical Trial Efficacy in NSCLC Patients with
EGFR T790M Mutations
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Parameter Value Reference

Objective Response Rate

46.2% [4]
(ORR)

Disease Control Rate (DCR) 76.9% [4]

Experimental Protocols
High-Throughput Screening for PD-L1 Degradation
Inducers

A high-throughput screening of 2,125 FDA-approved compounds was conducted to identify
potent inducers of PD-L1 degradation. The specific cell lines and assay conditions for the
primary screen are not detailed in the provided references, but such screens typically involve
automated microscopy or flow cytometry to quantify PD-L1 expression levels on the cell
surface following compound treatment.

In Vitro Cell-Based Assays

e Cell Lines: U937, H1975, and HEK293T cells were utilized.[1]

o Treatment: Cells were treated with ES-072. To confirm the mechanism, experiments were
also conducted in the presence of the proteasome inhibitor MG132 or with GSK3a inhibition.

[1]

e Analysis: Membrane PD-L1 expression was quantified, likely using flow cytometry or
Western blotting of membrane protein fractions.

In Vivo Animal Studies

¢ Animal Model: BALB/c mice were used for tumor xenograft studies.[1]

o Treatment: Mice with established tumors were treated with ES-072. Combination therapy
with anti-CTLA4 antibodies was also investigated.[1]

e Analysis: Tumor growth was monitored over time. Upon completion of the study, tumors were
likely excised for immunohistochemical analysis to assess the infiltration of CD8* cytotoxic T-
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cells.

First-in-Human Phase 1 Clinical Trial

o Study Design: A dose-escalation and dose-expansion study was conducted with oral ES-072
administered once daily at doses ranging from 25-450 mg.[4]

» Patient Population: 19 patients with non-small-cell lung cancer harboring EGFR T790M
mutations were enrolled.[4]

e Pharmacokinetic Analysis: Characteristic pharmacokinetic parameters were assessed during
the single-dose escalation phase and in the first cycle of the multiple-dose escalation phase.

[4]

o Tumor Response Evaluation: Tumor responses were assessed using the Response
Evaluation Criteria in Solid Tumors (RECIST) 1.1.[4]
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Caption: Simplified workflow of the first-in-human Phase 1 clinical trial of ES-072.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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